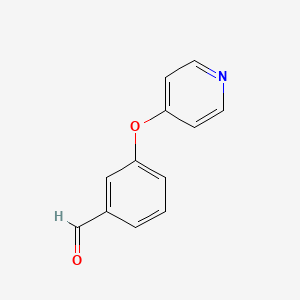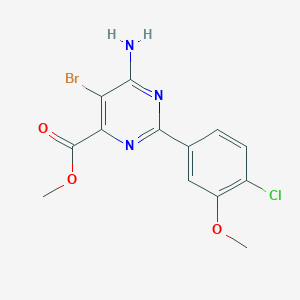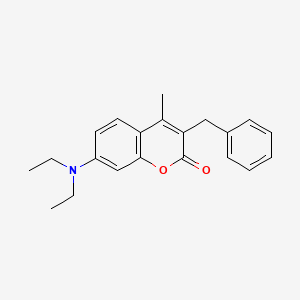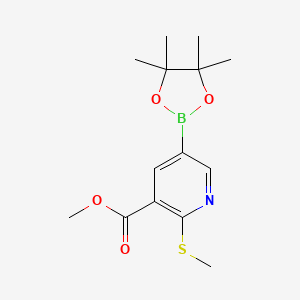
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with amino groups at positions 2 and 4, a dibenzyl group at position 1, and a carboxamide group at position 3. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes chlorination to introduce a chlorine atom at the desired position.
Nucleophilic Substitution: The chlorinated intermediate is then subjected to nucleophilic substitution with a dibenzylamine to introduce the dibenzyl group.
Iodination: The intermediate is further iodinated to facilitate subsequent coupling reactions.
Suzuki Reaction: A Suzuki coupling reaction is performed to introduce the carboxamide group at position 3.
Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The dibenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives and their interactions with biomolecules.
Mechanism of Action
The mechanism by which 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and carboxamide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide include:
2,4-Diaminopyrimidine derivatives: These compounds share the diaminopyrimidine core and have been studied for their biological activities.
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives: These compounds have similar structural features and undergo similar chemical reactions.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives: These compounds are used in medicinal chemistry for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
81975-60-2 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-16-11-17(25)24(13-15-9-5-2-6-10-15)19(22)18(16)20(26)23-12-14-7-3-1-4-8-14/h1-11H,12-13,21-22H2,(H,23,26) |
InChI Key |
ARUROLIWAHYIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=O)C=C2N)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)


![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)


![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)


![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)


